ATM Inhibitor-1 - 2135639-94-8

ATM Inhibitor-1

Catalog Number: EVT-3165574
CAS Number: 2135639-94-8
Molecular Formula: C27H36N6O3
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of ATM Inhibitor-1 involves several key steps that optimize both yield and purity. The precursor compounds are synthesized using standard organic chemistry techniques, including nucleophilic substitutions and coupling reactions. For instance, the synthesis of a radiofluorinated variant of ATM inhibitor involved a nitro-precursor that underwent nucleophilic radiofluorination to yield a fluorine-18 labeled compound suitable for positron emission tomography imaging. The optimal reaction conditions were identified as utilizing dimethylformamide at 120 °C for 10 minutes, achieving a radiochemical yield of approximately 20% with high purity .

  1. Preparation of Precursors: Initial compounds are synthesized through various organic reactions.
  2. Radiofluorination: This step involves treating the nitro precursor with fluorine-18 to introduce the radioactive label.
  3. Purification: The final product is purified using chromatographic techniques to ensure high radiochemical purity.
Molecular Structure Analysis

Molecular Structure
The molecular structure of ATM Inhibitor-1 features a complex arrangement that allows for high specificity towards the ATM kinase. The structure contains multiple functional groups that enhance its binding affinity and selectivity for the target enzyme. Key characteristics include:

  • Core Structure: A central heterocyclic moiety that is essential for kinase interaction.
  • Functional Groups: Various substituents that modulate solubility and bioavailability.
  • Binding Sites: Specific regions designed to interact with the ATP-binding site of the ATM protein.

Quantitative structure-activity relationship studies have been employed to refine these structural features, leading to improved pharmacokinetic profiles .

Chemical Reactions Analysis

Chemical Reactions Involving ATM Inhibitor-1
ATM Inhibitor-1 primarily functions by inhibiting the autophosphorylation of the ATM protein at serine 1981, which is crucial for its activation following DNA damage. The compound effectively blocks downstream signaling pathways associated with DNA repair mechanisms. Key reactions include:

  • Inhibition of Autophosphorylation: AZD0156 prevents phosphorylation events that are necessary for ATM activation.
  • Impact on DNA Damage Response: By inhibiting ATM activity, AZD0156 enhances the sensitivity of cancer cells to radiation therapy and other DNA-damaging agents .

In vitro studies have demonstrated that treatment with AZD0156 results in reduced levels of phosphorylated substrates such as KAP1 and CHK2, indicating effective inhibition of the ATM signaling cascade .

Mechanism of Action

Mechanism of Action
The mechanism by which ATM Inhibitor-1 exerts its effects involves several key processes:

  1. Inhibition of Kinase Activity: AZD0156 binds selectively to the ATP-binding site of the ATM protein, inhibiting its kinase activity.
  2. Disruption of DNA Repair Pathways: The inhibition leads to an accumulation of DNA double-strand breaks due to impaired repair mechanisms.
  3. Enhancement of Radiosensitivity: By blocking ATM activity, AZD0156 sensitizes tumor cells to ionizing radiation and chemotherapeutic agents, thereby enhancing their efficacy .

This mechanism has been supported by preclinical studies showing increased tumor regression rates when combined with radiotherapy in animal models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 400 g/mol
  • Solubility: Low aqueous solubility, which poses challenges for oral bioavailability.
  • Stability: Chemically stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, affecting absorption and distribution.

These properties are critical for determining the pharmacokinetic behavior and therapeutic potential of AZD0156 in clinical settings .

Applications

Scientific Applications
ATM Inhibitor-1 has several promising applications in cancer therapy:

  • Combination Therapy with Radiotherapy: Enhances the effectiveness of radiation treatment by increasing tumor cell sensitivity.
  • Immunotherapy Enhancement: Recent studies suggest that ATM inhibition can activate immune pathways, potentially improving outcomes in combination with immune checkpoint inhibitors .
  • Diagnostic Imaging: The development of radiofluorinated variants allows for non-invasive imaging techniques to assess ATM activity in tumors using positron emission tomography .
ATM Kinase in Genomic Stability & Cancer Pathogenesis

ATM’s Role in DNA Damage Response (DDR) Signaling

Ataxia telangiectasia mutated (ATM) kinase serves as the primary regulator of cellular responses to DNA double-strand breaks (DSBs). Activation occurs via the MRE11-RAD50-NBS1 (MRN) complex, which detects DSBs and recruits ATM dimers. Autophosphorylation at Ser1981 induces monomerization and catalytic activation [1] [4]. Activated ATM phosphorylates >700 substrates bearing the SQ/TQ motif, initiating coordinated DNA repair, cell cycle arrest, and apoptosis [1] [9].

DSB Repair via Homologous Recombination

ATM orchestrates homologous recombination (HR) through phosphorylation of key mediators:

  • BRCA1 phosphorylation promotes resection of DNA ends to generate 3′ ssDNA overhangs
  • CtIP activation facilitates MRN-mediated DNA end resection
  • H2AX phosphorylation (γH2AX) forms repair foci spanning megabases around DSBs, recruiting MDC1, 53BP1, and BRCA1 [1] [4] [7]

Table 1: ATM-Dependent HR Effectors

SubstratePhosphorylation SiteFunction in HR
BRCA1Ser1524End resection complex assembly
CtIPSer664/745MRN complex activation
H2AXSer139 (γH2AX)Chromatin remodeling & repair focus formation
RAD51UnknownFocus formation kinetics modulation

Preclinical evidence demonstrates that ATM loss delays RAD51/RAD54 focus formation, impairing HR fidelity and increasing error-prone repair [7].

Regulation of Cell Cycle Checkpoints

ATM enforces cell cycle arrest through distinct pathways:

  • G1/S Checkpoint: Phosphorylates p53 at Ser15, stabilizing it and inducing p21 transcription to inhibit cyclin-CDK complexes [1] [9]
  • Intra-S Checkpoint: Activates CHK2 (Thr68) to inhibit CDC25A, blocking CDK2 activation and DNA synthesis ("radioresistant DNA synthesis" is hallmark of ATM loss) [4] [9]
  • G2/M Checkpoint: Phosphorylates BRCA1 and FANCD2 to prevent CDK1-cyclin B activation [1] [3]

Kinase-dead ATM mutants cause persistent G2 arrest due to failed repair progression, contrasting with null mutants that bypass checkpoints [5] [10].

Cross-Talk with PI3K Family Kinases

ATM coordinates with related kinases through shared substrates and compensatory pathways:

  • ATR: Activated at replication forks/stalled forks. ATM phosphorylates ETAA1 to promote ATR activation; conversely, ATR compensates for ATM loss in DSB repair [9] [10]
  • DNA-PKcs: Competes with ATM for DSB binding. DNA-PKcs inhibition hyperactivates ATM, while ATM loss increases DNA-PKcs-dependent phosphorylation [10] [4]
  • mTOR: Regulates metabolic adaptation post-DDR. ATM inhibits mTOR via LKB1/AMPK pathway during energy-intensive repair [9]

Table 2: PI3K-Related Kinase Functional Interplay

KinaseActivatorPrimary RoleInteraction with ATM
ATMMRN complexDSB responseSelf-activation
ATRRPA/ATRIPReplication stressSubstrate overlap (CHK1 activation)
DNA-PKcsKU70/KU80cNHEJ repairReciprocal inhibition at DSBs
mTORGrowth factorsNutrient sensingATM inhibits mTOR via AMPK

Oncogenic Implications of ATM Dysregulation

Germline vs. Somatic ATM Mutations in Tumorigenesis

Germline mutations (biallelic) cause ataxia-telangiectasia (A-T), characterized by:

  • Cerebellar degeneration, immunodeficiency
  • 25% lifetime cancer risk (mainly lymphoid malignancies) [1] [5]

Heterozygous carriers exhibit:

  • 5-8× increased breast cancer risk
  • 8.8% prevalence among breast cancer patients [1]

Somatic mutations occur in sporadic cancers:

  • TCGA PanCancer data: 6% overall frequency
  • Uterine (18.6%), bladder (14.1%), colorectal (12.5%) cancers show highest rates
  • Mutation hotspots: Kinase domain (R2832, N2875, I2888) and pincer domain (R1466) [1]

Notably, kinase-dead ATM mutants exert dominant-negative effects, causing greater genomic instability than null alleles due to failed kinase dissociation from DSB sites [5] [10].

ATM Loss-of-Function and Genomic Instability

ATM deficiency drives carcinogenesis through:

  • Repair Defects: Impaired HR increases error-prone NHEJ, generating chromosomal translocations (e.g., MYC-IGH in lymphomas) [7] [9]
  • Checkpoint Failure: "Radioresistant DNA synthesis" permits replication of damaged DNA, amplifying mutations [4] [5]
  • Telomere Dysfunction: Loss of ATM-mediated telomere maintenance causes end-to-end fusions [1]

Table 3: Genomic Consequences of ATM Dysfunction

MechanismConsequenceNeoplastic Relevance
HR deficiencyUnrepaired DSBsPARPi sensitivity in BRCA-wildtype cancers
NHEJ dominanceChromosomal rearrangementsLymphoma/leukemia driver translocations
Checkpoint failureMitotic catastropheChemotherapy resistance
ROS accumulationOxidative DNA damageMetastatic progression

Synthetic lethal interactions emerge when ATM loss combines with:

  • PARP inhibition: Exploits HR deficiency
  • ATR inhibition: Exacerbates replication stress
  • DNA-PKcs inhibition: Blocks compensatory NHEJ [9] [10]

Preclinical data confirm that ATM inhibitors (e.g., AZD0156, AZD1390) synergize with DNA-damaging agents (radiation, topoisomerase inhibitors) in ATM-proficient tumors, mirroring A-T cellular phenotypes [1] [3].

Properties

CAS Number

2135639-94-8

Product Name

ATM Inhibitor-1

IUPAC Name

6-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-N-methyl-4-[[(1S)-1-(oxan-4-yl)ethyl]amino]cinnoline-3-carboxamide

Molecular Formula

C27H36N6O3

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C27H36N6O3/c1-18(19-10-14-35-15-11-19)30-25-22-16-20(6-8-23(22)31-32-26(25)27(34)28-2)21-7-9-24(29-17-21)36-13-5-12-33(3)4/h6-9,16-19H,5,10-15H2,1-4H3,(H,28,34)(H,30,31)/t18-/m0/s1

InChI Key

SJOFSBIUJPEXTG-SFHVURJKSA-N

SMILES

CC(C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC

Canonical SMILES

CC(C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC

Isomeric SMILES

C[C@@H](C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.